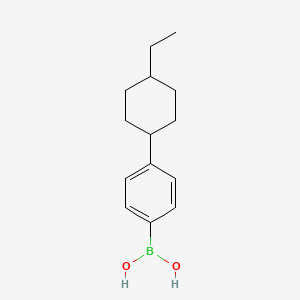

4-(trans-4-Ethylcyclohexyl)phenylboronic acid

Description

4-(trans-4-Ethylcyclohexyl)phenylboronic acid (CAS: 164220-57-9) is an organoboron compound featuring a trans-4-ethylcyclohexyl group attached to a phenyl ring, which is further bonded to a boronic acid (-B(OH)₂) moiety. This structure confers unique steric and electronic properties, making it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl frameworks . The trans configuration of the ethylcyclohexyl group minimizes steric strain, enhancing stability and reactivity in catalytic processes. Applications span pharmaceuticals, agrochemicals, and materials science, particularly in synthesizing liquid crystals and thermally activated delayed fluorescence (TADF) materials .

Propriétés

IUPAC Name |

[4-(4-ethylcyclohexyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h7-12,16-17H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCCELWUDZLZLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2CCC(CC2)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675232 | |

| Record name | [4-(4-Ethylcyclohexyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164220-57-9 | |

| Record name | [4-(4-Ethylcyclohexyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trans-4-Ethylcyclohexyl)phenylboronic acid typically involves the following steps:

Bromination: The starting material, 4-ethylcyclohexylbenzene, is brominated to form 4-(trans-4-ethylcyclohexyl)bromobenzene.

Lithiation: The brominated compound is then treated with n-butyllithium to generate the corresponding aryl lithium intermediate.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps of bromination, lithiation, and borylation, with optimization for yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-(trans-4-Ethylcyclohexyl)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The compound can undergo reduction reactions to modify the cyclohexyl or phenyl rings.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst are employed.

Major Products

Suzuki-Miyaura Coupling: The major products are biaryl compounds.

Oxidation: The major product is the corresponding phenol.

Applications De Recherche Scientifique

4-(trans-4-Ethylcyclohexyl)phenylboronic acid has several scientific research applications:

Mécanisme D'action

The mechanism of action of 4-(trans-4-Ethylcyclohexyl)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following table summarizes key structural and functional analogues, highlighting differences in substituents, molecular weight, and applications:

Reactivity in Cross-Coupling Reactions

- Steric Effects : The trans-4-ethylcyclohexyl group introduces moderate steric hindrance, slowing coupling kinetics compared to smaller substituents like methoxy (-OCH₃) . However, this bulk enhances selectivity in forming sterically hindered biaryls .

- Electronic Effects : Alkyl groups (e.g., ethyl, propyl) are electron-donating, stabilizing the boronic acid and facilitating oxidative addition in palladium-catalyzed reactions. In contrast, electron-withdrawing groups (e.g., acetyl, sulfonyl) increase reactivity but may reduce stability .

- Solubility : Bulky cyclohexyl derivatives exhibit lower solubility in polar solvents compared to methoxy or hydroxymethyl analogues, necessitating optimized reaction conditions .

Thermal and Physical Properties

Commercial and Industrial Relevance

- 4-(trans-4-Propylcyclohexyl)phenylboronic acid is marketed for liquid crystal synthesis, with a growing Southeast Asian market driven by demand for advanced display technologies .

- 4-Methoxyphenylboronic acid is widely used in drug discovery due to its balance of reactivity and commercial availability .

Activité Biologique

4-(trans-4-Ethylcyclohexyl)phenylboronic acid (CAS No. 164220-57-9) is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications, particularly in cancer treatment and enzyme inhibition.

- IUPAC Name: this compound

- Molecular Formula: C13H19B O2

- Molecular Weight: 220.1 g/mol

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, a characteristic feature of boronic acids. This property allows it to inhibit enzymes such as proteasomes and kinases, which are crucial in various cellular processes including cell cycle regulation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Enzyme Inhibition:

- Proteasome Inhibition: Boronic acids are known to inhibit the proteasome, leading to the accumulation of regulatory proteins and subsequent induction of apoptosis in cancer cells. Studies have shown that this compound can effectively inhibit proteasomal activity in vitro.

- Kinase Inhibition: The compound has been reported to inhibit specific kinases involved in signaling pathways that regulate cell growth and survival.

-

Antitumor Activity:

- In vitro studies demonstrate that this compound can reduce the viability of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

-

Anti-inflammatory Effects:

- Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokine production.

Case Studies

A series of experiments have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study Example

In a study published in Cancer Research, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency against tumor growth.

Q & A

Q. What are the recommended synthetic routes for 4-(trans-4-Ethylcyclohexyl)phenylboronic acid, and how can purity be optimized?

The synthesis of arylboronic acids like this compound typically involves palladium-catalyzed cross-coupling (e.g., Miyaura borylation) or directed ortho-metalation followed by boronation. Key challenges include minimizing boroxin formation (cyclic trimers) during purification. To optimize purity:

- Use anhydrous conditions to prevent hydrolysis of the boronic acid group.

- Employ silica gel-free purification methods (e.g., recrystallization or column chromatography with neutral alumina) to avoid irreversible binding .

- Monitor reaction progress via NMR to detect boroxins, which appear as distinct peaks at ~18 ppm .

Q. How should researchers handle and store this compound to ensure stability?

Stability is critical due to boronic acid sensitivity to moisture and oxidation:

- Storage : Refrigerate at +4°C in airtight containers under inert gas (e.g., argon) to prevent hydration or oxidative degradation .

- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps. Wear nitrile gloves and safety goggles to avoid skin/eye irritation, as boronic acids may cause mild corrosion .

- Decomposition signs : Discoloration (yellowing) or precipitation indicates degradation; validate integrity via melting point analysis or HPLC before use .

Q. What spectroscopic techniques are most effective for characterizing this compound?

A multi-technique approach is recommended:

- and NMR : Confirm the trans-4-ethylcyclohexyl group’s stereochemistry via coupling constants () and axial-equatorial proton splitting .

- FT-IR : Identify the boronic acid B–O stretch (~1340 cm) and O–H bending (~3200 cm) .

- X-ray crystallography : Resolve steric effects of the cyclohexyl group on molecular packing, which influences reactivity in cross-coupling reactions .

Advanced Research Questions

Q. How does the trans-4-ethylcyclohexyl substituent influence steric and electronic properties in Suzuki-Miyaura couplings?

The bulky cyclohexyl group introduces steric hindrance, which:

- Slows transmetallation steps in Suzuki reactions, requiring elevated temperatures (e.g., 80–100°C) or microwave assistance .

- Reduces electronic density on the boron atom, as shown by DFT/B3LYP calculations (lower HOMO energy at the boron center compared to unsubstituted phenylboronic acids) .

Mitigation strategy : Use polar aprotic solvents (e.g., DMF) and Pd(OAc)/SPhos catalyst systems to enhance reaction efficiency .

Q. What computational methods are suitable for predicting reactivity or supramolecular interactions?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is effective for:

- Mapping electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

- Simulating Hirshfeld surfaces to predict hydrogen-bonding interactions (e.g., B–OH···O motifs in crystal lattices) .

- Modeling transition states in cross-couplings to rationalize steric bottlenecks caused by the cyclohexyl group .

Q. How can researchers address contradictions in reported reaction yields for this compound?

Yield discrepancies often arise from:

- Substituent lability : The ethylcyclohexyl group may undergo chair-flipping, altering steric profiles. Use low-temperature kinetics () to lock conformers during reactions .

- Catalyst variability : Screen Pd catalysts (e.g., PdCl(dppf) vs. Pd(PPh)) and ligands (e.g., SPhos vs. XPhos) to identify optimal systems .

- Boronic acid ratio : Adjust stoichiometry to 1.2–1.5 equivalents to offset boroxin formation .

Q. What strategies improve regioselectivity in electrophilic substitution reactions?

The electron-withdrawing boronic acid group directs electrophiles to the para position relative to the cyclohexyl substituent. To enhance selectivity:

- Use bulky directing groups (e.g., tert-butoxycarbonyl) to block competing meta substitution .

- Employ Lewis acids (e.g., BF·EtO) to stabilize transition states in Friedel-Crafts alkylation .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.